molecular formula C8H10 B1357028 1,2-Dimethylbenzene-3,4,5,6-d4 CAS No. 62367-40-2

1,2-Dimethylbenzene-3,4,5,6-d4

Cat. No.: B1357028
CAS No.: 62367-40-2
M. Wt: 110.19 g/mol
InChI Key: CTQNGGLPUBDAKN-LNFUJOGGSA-N
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Description

This compound is a colorless liquid with a sweet odor and is widely used in various industries, including pharmaceuticals, plastics, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylbenzene-3,4,5,6-d4 can be synthesized through the deuteration of p-xylene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic deuteration of p-xylene. The process is carried out in a high-pressure reactor where p-xylene is exposed to deuterium gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve maximum deuterium incorporation while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylbenzene-3,4,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form terephthalic acid.

    Reduction: Reduction reactions can convert it to different deuterated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are commonly used

Major Products Formed

    Oxidation: Terephthalic acid.

    Reduction: Various deuterated derivatives.

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

1,2-Dimethylbenzene-3,4,5,6-d4 is used in scientific research for various purposes:

    Chemistry: As a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.

    Biology: In metabolic studies to trace the pathways of p-xylene in biological systems.

    Medicine: As a reference standard in the analysis of pharmaceuticals.

    Industry: In the production of deuterated polymers and other materials

Mechanism of Action

The mechanism of action of 1,2-Dimethylbenzene-3,4,5,6-d4 involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound undergoes substitution reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

1,2-Dimethylbenzene-3,4,5,6-d4 can be compared with other similar compounds such as:

    1,2-Dimethylbenzene: The non-deuterated form of the compound.

    1,3-Dimethylbenzene:

    1,4-Dimethylbenzene:

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which make it valuable for NMR spectroscopy and other research applications where isotopic labeling is required.

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480401
Record name 1,2-Dimethylbenzene-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62367-40-2
Record name 1,2-Dimethylbenzene-3,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62367-40-2
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